molecular formula C13H23NO5Si B1581974 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]- CAS No. 29602-11-7

1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-

Cat. No. B1581974
CAS RN: 29602-11-7
M. Wt: 301.41 g/mol
InChI Key: YPKNIURCMPHHJJ-UHFFFAOYSA-N
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Description

“1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-” is a chemical compound with the CAS Number: 29602-11-7. It has a molecular weight of 301.41 . The IUPAC name for this compound is 1-(3-triethoxysilylpropyl)pyrrole-2,5-dione .


Molecular Structure Analysis

The molecular formula of “1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-” is C13H23NO5Si . The InChI code for this compound is 1S/C13H23NO5Si/c1-4-17-20(18-5-2,19-6-3)11-7-10-14-12(15)8-9-13(14)16/h8-9H,4-7,10-11H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound has a boiling point of 350.2±25.0 C at 760 mmHg . Its density is 1.099±0.06 g/cm3 .

Scientific Research Applications

New 1H-Pyrrole-2,5-dione Derivatives as Efficient Organic Inhibitors

1H-pyrrole-2,5-dione derivatives, specifically 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been synthesized and explored for their ability to inhibit carbon steel corrosion in a hydrochloric acid medium. These compounds were found to be effective, with their inhibition efficiency increasing with concentration. They act as mixed-type inhibitors and adhere to the steel surface primarily through a chemisorption process, as suggested by thermodynamic data and XPS analysis. Electrochemical, weight loss studies, and Density Functional Theory (DFT) calculations further support these findings (Zarrouk et al., 2015).

Polymer and Material Sciences

New Photoluminescent Conjugated Polymers

A series of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units have been synthesized. These polymers, characterized by high molecular weights, are soluble in common organic solvents and exhibit strong photoluminescence and high photochemical stability. Their optical properties and good solubility make them suitable for electronic applications (Beyerlein & Tieke, 2000).

Electrochemical Polymerisation of N-Arylated and N-Alkylated EDOT-Substituted Pyrrolo[3,4-c]pyrrole-1,4-dione Derivatives

The study focuses on the synthesis and electrochemical polymerization of new pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) derivatives. These derivatives exhibit distinct optical and electronic properties based on their substitution patterns. The resulting materials offer promising avenues in various applications due to their unique properties (Zhang, Tieke, Forgie, & Skabara, 2009).

Biological Studies

Inhibitors of Glycolic Acid Oxidase

An array of novel 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives has been prepared and evaluated as inhibitors of glycolic acid oxidase. These derivatives exhibit competitive inhibition, and their potency is influenced by the presence of specific substituents. The study extends to in vivo effects, showcasing a significant reduction in urinary oxalate levels, underlining the therapeutic potential of these compounds (Rooney et al., 1983).

Organic Synthesis

Conversion of 3,4-Dihydroxypyrrolidine-2,5-Dione to Maleimide through Tosylation

The study explores the conversion of pyrrolidine-2,5-dione to maleimide via tosyloxy groups. The findings reveal the thermodynamic instability of such tosylates and their spontaneous conversion to maleimides. This knowledge expands the understanding of pyrrolidine-2,5-diones, maleimides, and related organic synthesis processes (Yan et al., 2018).

Safety And Hazards

The compound is classified as causing skin irritation (Category 2, H315), serious eye damage (Category 1, H318), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

1-(3-triethoxysilylpropyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5Si/c1-4-17-20(18-5-2,19-6-3)11-7-10-14-12(15)8-9-13(14)16/h8-9H,4-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKNIURCMPHHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN1C(=O)C=CC1=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067481
Record name 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9067481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-

CAS RN

29602-11-7
Record name 1-[3-(Triethoxysilyl)propyl]-1H-pyrrole-2,5-dione
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Record name 1H-Pyrrole-2,5-dione, 1-(3-(triethoxysilyl)propyl)-
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Record name 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-
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Record name 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-
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Record name 1-(3-triethoxysilylpropyl)pyrrole-2,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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